五氯氟苯

描述

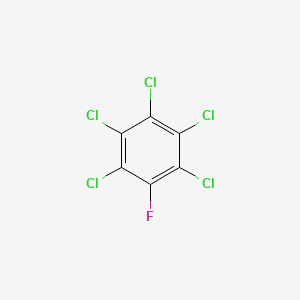

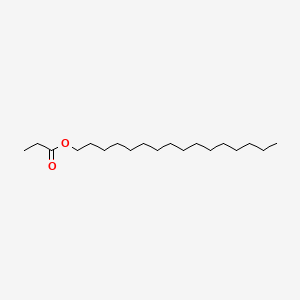

Pentachlorofluorobenzene is an organofluoride compound . It consists of a benzene ring substituted with five chlorine atoms and one fluorine atom .

Synthesis Analysis

Pentachlorofluorobenzene can be synthesized by defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method involves dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of KOH .Molecular Structure Analysis

The molecular structure of Pentachlorofluorobenzene consists of a benzene ring substituted with five chlorine atoms and one fluorine atom . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

Pentachlorofluorobenzene is predicted to be more reactive, replacing fluorine, than hexafluorobenzene . This is supported by Hammett substituent constants (σ-) for pentachlorophenyl and pentafluorophenyl groups .Physical And Chemical Properties Analysis

Pentachlorofluorobenzene has a molecular weight of 268.33 . It’s a colorless liquid with a boiling point similar to that of benzene . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

非生物降解

- 五氯硝基苯(PCNB)的非生物降解:PCNB 在厌氧土壤和沉积物中发生降解,这一过程通常被认为是生物介导的。Klupinski、Chin 和 Traina(2004 年)在《环境科学与技术》中的一项研究探讨了在接近中性 pH 值的 Fe(II)/针铁矿体系中这种还原反应的动力学。这项研究提供了有关氧化铁表面如何参与 PCNB 等硝基芳香族化合物的环境归宿的见解 (Klupinski, Chin, & Traina, 2004)。

土壤残留研究

- 温室土壤中的残留物:Vos、Noever de Brauw 和 Olthof(1974 年)在《环境污染与毒理学公报》中研究了温室土壤中的 PCNB 残留物。他们使用气液色谱法进行的研究,重点研究了用于农作物种植的土壤中 PCNB 和相关化合物的存在 (Vos, Noever de Brauw, & Olthof, 1974)。

酶活性和代谢

- 植物中的酶活性和代谢:Lamoureux 和 Rusness(1980 年)在《杀虫剂生化与生理学》中研究了洋葱将 PCNB 代谢为五氯甲硫苯的体外代谢。这项研究揭示了参与从 PCNB 合成五氯甲硫苯的酶促活性,提供了对代谢途径和酶系统在表征谷胱甘肽结合物中的潜在用途的见解 (Lamoureux & Rusness, 1980)。

生物转化和修复

- 生物转化和生物吸附:胡、吕和王(2013 年)在《先进材料研究》中综述了 PCNB 及其代谢物的生物转化方法。他们讨论了非生物降解技术和各种方法的优缺点 (Hu, Lv, & Wang, 2013)。

环境影响研究

对蚯蚓的毒理影响

李、徐、于、王和余(2019 年)在《生态毒理学与环境安全》中研究了 PCNB 对蚯蚓的生物积累和毒性。他们发现 PCNB 抑制蚯蚓的生长,并诱导抗氧化酶发生显着变化,表明 PCNB 使用的生态影响 (Li, Xu, Yu, Wang, & Yu, 2019)。

土壤中的微生物修复

张、王、王、李和李(2017 年)在《环境科学与污染研究》中评估了微生物在受 PCNB 污染土壤中的修复潜力 (Zhang et al., 2017)。

土壤中的降解和代谢

土壤微真菌的降解

托雷斯、格罗塞特、施泰曼、阿拉里和傅立叶(1996 年)在《大气层》中研究了四种土壤微真菌对 PCNB 的生物降解。他们鉴定了 PCNB 的五种代谢物并提出了三种代谢途径,证明了微生物在 PCNB 降解中的作用 (Torres 等,1996)。

在水生生态系统中的长期归宿

绍尔特、莱、克莱因和科尔特(1982 年)在《生态毒理学与环境安全》中探讨了 PCNB 在实验池塘中的分布、残留行为和代谢。这项研究为 PCNB 在水生系统中的环境持久性和转化提供了有价值的见解 (Schauerte, Lay, Klein, & Korte, 1982)。

激素和发育影响

孕激素生成改变

蒯、高、杨、罗、徐、刘、于、王、张、马和卢(2019 年)在《生殖生物学》中研究了 PCNB 对卵巢类固醇生成和卵泡发育的影响。他们证明 PCNB 刺激孕激素生成并改变卵泡发育,提供了对其潜在内分泌干扰作用的见解 (Kuai 等,2019)。

非洲爪蟾发育影响

伊斯梅尔、李、金、柳、赵、柳、李、权、朴、权和李(2022 年)在《环境毒理学》中评估了 PCNB 对蛙胚胎的发育毒性和致畸性。他们的研究结果表明,PCNB 不仅影响表型,还影响发育胚胎的基因表达,突出了其对胚胎发育的潜在危害 (Ismail 等,2022)。

安全和危害

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRKPSTNKQNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185757 | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentachlorofluorobenzene | |

CAS RN |

319-87-9 | |

| Record name | NSC 146405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentchlorofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)